N-Formyl-L-valine

概要

説明

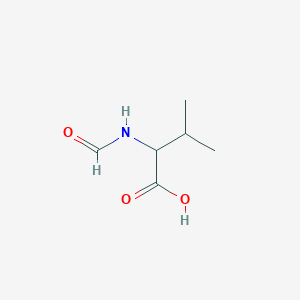

N-Formyl-L-valine is a compound with the molecular formula C6H11NO31. It is also known by other synonyms such as FOR-VAL-OH and (2S)-2-formamido-3-methylbutanoic acid1. The molecular weight of N-Formyl-L-valine is 145.16 g/mol1.

Synthesis Analysis

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA)2. N-formylation of amines is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides3. The formylation of primary diamines has also been achieved4.

Molecular Structure Analysis

The molecular structure of N-Formyl-L-valine includes a central chromium (III) single-atomic core supported by a cycle-shaped inorganic ligand consisting of six Mo VI O 6 octahedra5. The structure suggests a molecular basis for the recognition of formylpeptides and a potential mechanism of receptor activation5.

Chemical Reactions Analysis

N-Formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported4. The C-N bond is activated for subsequent hydrogenation, in which formic acid acts as an acid catalyst, hydrogen donor, and as an N-formyl species source6.

Physical And Chemical Properties Analysis

N-Formyl-L-valine has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 31. Its exact mass and monoisotopic mass are both 145.07389321 g/mol, and it has a topological polar surface area of 66.4 Ų1.

科学的研究の応用

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

N-Formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .

Methods of Application

The conversion of all types of amines to formamides has been accomplished using reagents and an assortment of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts . Among these, metal/metal oxide-based catalysts are often the most useful . Heterogeneous nanocatalysts have found a unique niche for various N-formylation reactions due to their thermal stability, reusability, large specific surface area, and high catalytic performance .

Results or Outcomes

The use of these catalysts has led to the efficient fabrication of formyl amides, which are valuable intermediates in pharmacological syntheses .

2. Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Methods of Application

The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

Results or Outcomes

The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

3. Engineering of Microbial Cells for L-Valine Production

Specific Scientific Field

This application is in the field of Bioengineering .

Summary of the Application

L-valine is an essential amino acid with wide and expanding applications, including as an animal feed additive, ingredient in cosmetics, and special nutrients in pharmaceutical and agriculture fields . Currently, fermentation with the aid of model organisms is a major method for the production of L-valine .

Methods of Application

Engineering of microbial cells has been used to address and overcome major challenges in the L-valine production process . This involves modifying the metabolic pathways in these cells to optimize the production of L-valine .

Results or Outcomes

The engineering of microbial cells has led to improved production of L-valine, meeting the growing market demand .

4. Synthesis of Anti-Viral Drugs and Antibiotics

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

L-valine can serve as a chemical building block for anti-viral drugs and antibiotics . It can enhance the phagocytosis of macrophages to drug-resistant pathogens .

Methods of Application

The synthesis of these drugs involves the use of L-valine as a starting material . The specific synthesis procedures would depend on the particular drug being synthesized .

Results or Outcomes

The use of L-valine in the synthesis of these drugs has led to the development of effective treatments for various diseases .

5. Eco-Friendly Media for N-Formylation Reactions

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

N-Formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . These reactions are conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .

Methods of Application

The conversion of all types of amines to formamides has been accomplished using reagents and an assortment of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts . Among these, the most useful catalysts are often metal/metal oxide-based catalysts .

Results or Outcomes

The use of these catalysts in eco-friendly media has led to the efficient fabrication of formyl amides, which are valuable intermediates in pharmacological syntheses .

6. Synthesis of Anti-Viral Drugs and Antibiotics

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

L-valine can serve as a chemical building block for anti-viral drugs and antibiotics . It can enhance the phagocytosis of macrophages to drug-resistant pathogens .

Methods of Application

The synthesis of these drugs involves the use of L-valine as a starting material . The specific synthesis procedures would depend on the particular drug being synthesized .

Results or Outcomes

The use of L-valine in the synthesis of these drugs has led to the development of effective treatments for various diseases .

Safety And Hazards

While specific safety and hazard information for N-Formyl-L-valine is not readily available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition9.

将来の方向性

Recent developments in the preparation, characterization, and catalytic application of various catalysts towards the N-formylation of amines or nitroarenes are presented and these are conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions4. Future prospects for enhancing the current L-valine production strategies are also discussed2.

特性

IUPAC Name |

(2S)-2-formamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYLBWFBPAOKU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-L-valine | |

CAS RN |

4289-97-8 | |

| Record name | N-Formyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-formyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

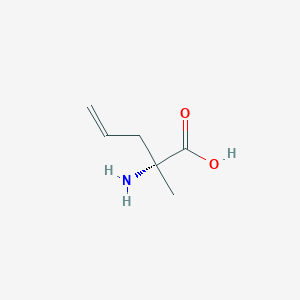

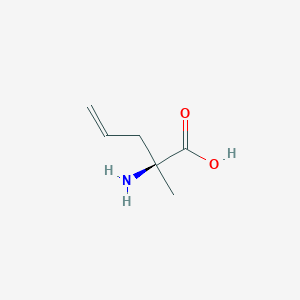

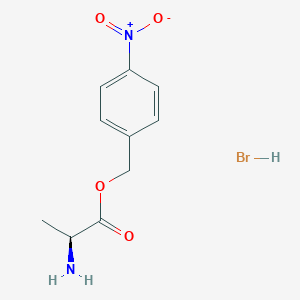

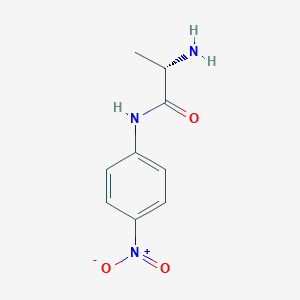

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。